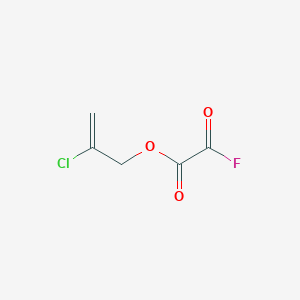

2-Chloroallyl 2-fluoro-2-oxoacetate

Description

Contextualization within the Field of Fluorinated α-Keto Esters

The fluorinated α-keto ester functional group is a cornerstone in the synthesis of fluorine-containing compounds, which are of paramount importance in medicinal chemistry, agrochemicals, and materials science. researchgate.net The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.

α-Keto esters are valuable synthetic precursors, and the presence of an α-fluoro substituent further enhances their utility. mdpi.com The synthesis of these motifs often involves the electrophilic fluorination of a β-keto ester or related dicarbonyl precursor. mdpi.comscispace.com Reagents like Selectfluor® are commonly employed for this transformation, reacting with an enol or enolate intermediate to install the fluorine atom. scispace.comresearchgate.netsapub.org The resulting α-fluoro-α-keto ester system is a potent electrophile, ready to participate in a variety of subsequent chemical transformations.

Significance of the 2-Chloroallyl Moiety as a Synthetic Handle

The 2-chloroallyl group is a versatile functional group in organic synthesis, serving as a reactive "handle" for the introduction of a three-carbon unit. The chlorine atom at the 2-position activates the double bond for various reactions and can also act as a leaving group in nucleophilic substitution reactions.

Historically, 2-chloroallyl compounds have been prepared from precursors like 1,2,3-trichloropropane (B165214) through elimination reactions. google.com The resulting 2-chloroallyl chloride or alcohol can then be used to introduce the moiety into other molecules. google.com This group can participate in a range of transformations, including:

Polymerization: The vinyl group can undergo polymerization to form rubber-like solids. google.com

Alkylation: It can be used to alkylate nucleophiles.

Cycloaddition Reactions: The activated double bond can participate in cycloaddition reactions to form cyclic structures.

Cross-Coupling Reactions: The vinyl chloride can be a partner in various metal-catalyzed cross-coupling reactions.

The presence of the 2-chloroallyl group in 2-Chloroallyl 2-fluoro-2-oxoacetate provides a secondary site for synthetic elaboration, allowing for the construction of more complex molecular architectures.

Emerging Research Directions and Future Contributions

While specific applications of this compound are not yet widely reported in the peer-reviewed literature, its structure suggests several promising avenues for future research. The compound's bifunctional nature makes it an ideal candidate for the synthesis of novel heterocyclic compounds. nih.gov For instance, the α-keto ester portion could react with a binucleophile, while the 2-chloroallyl group remains available for subsequent functionalization, or it could participate directly in an intramolecular cyclization.

Potential research directions include:

Synthesis of Fluorinated Heterocycles: The compound could serve as a precursor for novel fluorinated pyrazoles, isoxazoles, or other heterocyclic systems of medicinal interest.

Development of Novel Polymers: The 2-chloroallyl moiety could be used for polymerization, leading to new materials with potentially unique properties conferred by the pendant fluorinated ester group.

Tandem Reactions: The dual reactivity of the molecule could be exploited in tandem or cascade reactions, allowing for the rapid construction of molecular complexity from a single starting material.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloroprop-2-enyl 2-fluoro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFO3/c1-3(6)2-10-5(9)4(7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJFFZOLHSXKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(COC(=O)C(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452052 | |

| Record name | Acetic acid, fluorooxo-, 2-chloro-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115686-70-9 | |

| Record name | Acetic acid, fluorooxo-, 2-chloro-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115686-70-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroallyl 2 Fluoro 2 Oxoacetate

Esterification Strategies for the 2-Fluoro-2-oxoacetate Core

The creation of the ester linkage is a fundamental aspect of synthesizing the target molecule. This can be accomplished through well-established chemical reactions that are widely used in organic synthesis.

Traditional Esterification Routes to Fluoro-oxoacetates

Classical esterification methods provide a direct and reliable means of producing the fluoro-oxoacetate ester from its corresponding carboxylic acid and alcohol precursors.

Acid-Catalyzed Condensation of Carboxylic Acids and Alcohols

One of the most fundamental methods for ester formation is the Fischer-Speier esterification. This reaction involves the direct condensation of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of 2-Chloroallyl 2-fluoro-2-oxoacetate, this would involve reacting 2-fluoro-2-oxoacetic acid with 2-chloroallyl alcohol.

The general mechanism proceeds via protonation of the carboxylic acid's carbonyl group by the acid catalyst (e.g., sulfuric acid, hydrochloric acid), which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. The reaction is reversible, and typically, removal of water is necessary to drive the equilibrium toward the product side.

Reactions with Acyl Chlorides and Anhydrides

To overcome the equilibrium limitations of direct acid-catalyzed esterification, a more reactive derivative of the carboxylic acid, such as an acyl chloride or anhydride, can be used. This approach involves a two-step process. First, 2-fluoro-2-oxoacetic acid is converted into a highly reactive intermediate like 2-fluoro-2-oxoacetyl chloride. This is commonly achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

In the second step, the resulting 2-fluoro-2-oxoacetyl chloride is reacted with 2-chloroallyl alcohol. This reaction is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. This method generally provides higher yields compared to direct acid-catalyzed esterification.

| Method | Reactants | Typical Reagents/Catalysts | Key Characteristics |

| Acid-Catalyzed Condensation | 2-Fluoro-2-oxoacetic acid + 2-Chloroallyl alcohol | H₂SO₄, HCl, p-TsOH | Reversible reaction; often requires removal of water to maximize yield. |

| Acyl Chloride Route | 2-Fluoro-2-oxoacetyl chloride + 2-Chloroallyl alcohol | Thionyl chloride (for acyl chloride formation), Pyridine | Irreversible and often high-yielding reaction. |

Advanced Synthetic Approaches to the Fluoro-Oxoacetate Unit

Advanced strategies often involve constructing the α-keto ester backbone first, followed by the introduction of the fluorine atom, or using more complex starting materials.

Synthesis of Esters of Fluoro-oxaloacetic Acid and Related Compounds

The synthesis of α-keto esters, such as the oxaloacetate structure, can be achieved through various methods, including the condensation of oxalates and acetates. researchgate.net A classic example is the Claisen condensation, where an ester is deprotonated to form an enolate, which then undergoes nucleophilic acyl substitution on another ester. For instance, the condensation of diethyl oxalate with ethyl acetate can yield diethyl oxaloacetate. The resulting β-keto ester can then be subjected to further transformations, including fluorination, to generate the desired fluoro-oxoacetate unit before or after modification of the ester groups.

Fluorination Reactions in α-Keto Ester Synthesis

An alternative advanced strategy involves the direct fluorination of a pre-formed α-keto ester. This is typically accomplished using electrophilic fluorinating agents. nih.gov These reagents act as a source of an electrophilic fluorine atom ("F+"), which can react with a nucleophilic carbon center.

For the synthesis of a fluoro-α-keto ester, the corresponding non-fluorinated α-keto ester can be treated with an electrophilic fluorinating agent. The reaction is believed to proceed through an enol or enolate intermediate of the keto ester, which attacks the electrophilic fluorine source. sapub.org A variety of such reagents have been developed, with N-fluorosulfonimides and Selectfluor® being prominent examples. nih.govsapub.org The choice of reagent and reaction conditions can be crucial for achieving high yields and selectivity. sapub.org

| Agent Name | Abbreviation | Chemical Name |

| Selectfluor® | F-TEDA-BF₄ | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| N-Fluorobenzenesulfonimide | NFSI | N-Fluorobenzenesulfonimide |

Optimization and Scale-Up of this compound Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of the reaction conditions and consideration of the engineering challenges associated with the scale-up process. nalasengineering.comcymerchemicals.com

The development of high-yield and high-purity protocols is essential for the economic viability of the synthesis. This involves a systematic study of various reaction parameters to identify the optimal conditions. Key parameters for optimization include:

Stoichiometry of Reactants: Varying the ratio of the 2-fluoro-2-oxoacetate precursor to the 2-chloroallyl precursor can impact the yield and minimize the presence of unreacted starting materials.

Catalyst Loading: In catalyzed reactions, the amount of catalyst can be optimized to achieve a high reaction rate without leading to unwanted side reactions or increased costs.

Solvent Selection: The choice of solvent can influence the solubility of reactants, reaction rates, and the ease of product purification.

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete reaction while minimizing the formation of degradation products.

Purification Method: The development of an efficient purification protocol, such as fractional distillation or chromatography, is crucial for achieving high purity of the final product.

A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing these parameters to achieve the desired yield and purity. tarosdiscovery.com

The following table illustrates a hypothetical optimization study for the synthesis of this compound via the acyl chloride route.

| Experiment | Molar Ratio (Acyl Chloride:Alcohol) | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1:1 | 1.0 | 25 | 4 | 85 | 95 |

| 2 | 1:1.2 | 1.0 | 25 | 4 | 90 | 96 |

| 3 | 1:1.2 | 1.2 | 25 | 4 | 92 | 97 |

| 4 | 1:1.2 | 1.2 | 0 | 6 | 95 | 99 |

| 5 | 1:1.1 | 1.1 | 10 | 5 | 93 | 98 |

Scaling up the synthesis of this compound from a laboratory scale (1L) to an industrial scale (3000L) introduces several important considerations. vscl.in

Heat Transfer: Exothermic reactions can lead to a significant temperature increase in large reactors if not properly managed. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A robust cooling system is essential to maintain the optimal reaction temperature and prevent runaway reactions.

Mass Transfer: Efficient mixing is crucial to ensure that the reactants are in close contact, particularly in heterogeneous reaction mixtures. The type of agitator and its speed need to be carefully selected to ensure proper mixing without causing excessive shear.

Materials of Construction: The corrosive nature of some of the reactants, such as 2-fluoro-2-oxoacetyl chloride and the hydrogen chloride byproduct, requires the use of corrosion-resistant materials for the reactor and associated equipment, such as glass-lined steel or specialized alloys.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks and implement appropriate control measures. This includes considerations for pressure relief systems, emergency shutdown procedures, and the handling of hazardous materials.

Waste Management: The large-scale production will generate significant amounts of waste, including byproducts and spent solvents. A sustainable waste management plan, including potential recycling or treatment of waste streams, needs to be developed.

Downstream Processing: The purification of large quantities of the product requires scalable and efficient downstream processing equipment, such as large-scale distillation columns or chromatographic systems.

The following table summarizes key considerations for the scale-up of this compound synthesis.

| Consideration | 1L Scale | 3000L Scale | Potential Solutions for Scale-Up |

| Heat Management | Heating mantle/cooling bath | Jacket cooling, internal cooling coils | Implement a robust temperature control system with efficient heat exchange. |

| Mixing | Magnetic stirrer | Mechanical agitator (e.g., turbine, anchor) | Select an appropriate agitator design and speed to ensure homogeneity. |

| Reagent Addition | Manual addition via dropping funnel | Metering pumps for controlled addition | Use automated and controlled addition systems to manage reaction exotherms. |

| Work-up & Purification | Separatory funnel, lab-scale distillation | Large-scale extraction and distillation units | Invest in appropriately sized and efficient downstream processing equipment. |

| Safety | Fume hood | Process safety management (PSM) system | Conduct a thorough safety review and implement engineering and administrative controls. |

Reactivity and Transformation Chemistry of 2 Chloroallyl 2 Fluoro 2 Oxoacetate

Reactions of the α-Fluoro-α-Keto Ester Functionality

The presence of a fluorine atom alpha to a keto-ester group significantly influences the molecule's reactivity. The high electronegativity of fluorine enhances the electrophilic character of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. nih.govnih.gov This activation, however, is also modulated by conformational effects that can influence the accessibility of the carbonyl group. nih.govbeilstein-journals.org

The electron-withdrawing nature of the fluorine atom makes the carbonyl carbon of the α-fluoro-α-keto ester in 2-chloroallyl 2-fluoro-2-oxoacetate highly susceptible to attack by a wide range of nucleophiles. ncert.nic.in This heightened electrophilicity drives a variety of addition reactions.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to carbonyl groups. msu.edulibretexts.orgyoutube.com In the context of an α-fluoro-α-keto ester like this compound, the reaction with these reagents is expected to proceed at the highly electrophilic ketonic carbonyl. The addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would lead to the formation of a tertiary alcohol after acidic workup.

It is important to note that with ester functionalities, organometallic reagents can add twice. libretexts.org In the case of this compound, the first equivalent of the organometallic reagent would attack the ketone carbonyl. If an excess of the reagent is used, a second addition to the ester carbonyl could potentially occur, although the ketone is generally more reactive. pressbooks.pub Diorganocopper reagents (Gilman reagents), on the other hand, are known to exhibit different reactivity patterns, often favoring conjugate addition to α,β-unsaturated systems, which is not directly applicable to the saturated keto-ester moiety but is a noteworthy distinction in organometallic chemistry. youtube.compressbooks.pub

Table 1: Predicted Products from the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Predicted Primary Product (after workup) |

| Grignard Reagent (e.g., CH₃MgBr) | 2-Chloroallyl 2-fluoro-2-hydroxy-2-methylpropanoate |

| Organolithium Reagent (e.g., n-BuLi) | 2-Chloroallyl 2-butyl-2-fluoro-2-hydroxyacetate |

This table presents predicted products based on the general reactivity of α-keto esters with organometallic reagents.

The electrophilic nature of the carbonyl carbon in α-fluoro ketones and esters facilitates the addition of neutral nucleophiles like water and alcohols.

Hydrate Formation: In the presence of water, α-fluoro-α-keto esters can form hydrates (gem-diols). The stability of these hydrates is significantly increased by the presence of electron-withdrawing fluorine atoms. nih.govsapub.org This is attributed to the reduction of electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by water. nih.gov For this compound, an equilibrium would exist between the keto form and the hydrate.

Hemiacetal and Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes and ketones form hemiacetals and subsequently acetals. pressbooks.pubmasterorganicchemistry.comyoutube.com The α-fluoro-α-keto ester moiety in this compound is expected to readily undergo this reaction. The initial addition of one equivalent of an alcohol to the ketonic carbonyl results in a hemiacetal. pressbooks.pub In the presence of excess alcohol and acid, a second alcohol molecule displaces the hydroxyl group to form an acetal. pressbooks.pubmasterorganicchemistry.com These acetals are stable under neutral or basic conditions, making them useful as protecting groups for the highly reactive keto group. pressbooks.pub

The reaction of carbonyl compounds with primary and secondary amines leads to the formation of imines and enamines, respectively. wikipedia.orglumenlearning.com

Imine Formation: Primary amines react with the ketonic carbonyl of the α-fluoro-α-keto ester in an acid-catalyzed reversible reaction to form an imine (a compound with a C=N double bond). lumenlearning.commasterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the imine. youtube.comchemistrysteps.com The pH of the reaction is crucial, as it needs to be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic as to protonate the amine nucleophile. lumenlearning.com

Enamine Formation: Secondary amines react with enolizable ketones to form enamines. wikipedia.orgmasterorganicchemistry.comfiveable.me The α-fluoro-α-keto ester, upon reaction with a secondary amine, would form an initial iminium ion. masterorganicchemistry.com If there were an abstractable proton on an adjacent carbon, deprotonation would lead to an enamine. chemistrysteps.commasterorganicchemistry.com Enamines are versatile synthetic intermediates due to the nucleophilic character of the α-carbon. wikipedia.orgfiveable.me

The fluorine atom in the α-position is generally a poor leaving group in nucleophilic substitution reactions. However, its presence is key to the synthesis of such molecules, often introduced via electrophilic fluorinating agents like Selectfluor®. nih.govorganic-chemistry.orgresearchgate.netmdpi.comacs.orgacs.org While direct displacement of the fluorine is uncommon, its electronic influence enables various transformations. For instance, the presence of fluorine can influence the stereochemical outcome of reactions at the carbonyl center. alaska.edu

The ester group of this compound can undergo hydrolysis and transesterification, typically under acidic or basic conditions.

Ester Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for attack by water. youtube.commasterorganicchemistry.com This is a reversible process. youtube.comucoz.com Basic hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the ester carbonyl, which is an irreversible process as the resulting carboxylate is deprotonated. ucoz.com The α-keto group can influence the rate of hydrolysis, with studies on α-keto esters showing rapid hydrolysis of the ester group. nih.gov

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.com The mechanism is analogous to ester hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The transesterification of β-keto esters is a well-studied transformation and can sometimes be achieved selectively in the presence of other ester types, although this compound is an α-keto ester. nih.govrsc.org

Decarboxylative Processes and Related Reactions

A hypothetical palladium-catalyzed decarboxylative process is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Coordination of Pd(0) to the allyl group | π-allyl palladium complex |

| 2 | Decarboxylation of the fluoro-oxoacetate | Formation of a fluoride (B91410) anion and carbon dioxide |

| 3 | Nucleophilic attack or other transformation | Dependent on reaction partners |

It is important to note that the presence of the fluorine atom on the oxoacetate group would likely influence the electronic properties and stability of the leaving group, potentially affecting the reaction conditions required for decarboxylation compared to non-fluorinated analogues.

Reactions Involving the 2-Chloroallyl Moiety

The 2-chloroallyl group is a versatile functional handle, offering multiple sites for chemical modification.

The chlorine atom in the 2-chloroallyl group is an allylic chloride, making it susceptible to nucleophilic substitution reactions. sydney.edu.au These reactions can proceed through either an S(_N)2 or S(_N)1 mechanism, or a related S(_N)2' pathway. libretexts.orgyoutube.com In an S(_N)2 reaction, a nucleophile would directly attack the carbon atom bearing the chlorine, leading to inversion of stereochemistry if the carbon were chiral. libretexts.org An S(_N)1 reaction would involve the initial departure of the chloride ion to form an allylic carbocation, which would then be attacked by a nucleophile. libretexts.org The stability of this allylic carbocation would be a key factor in determining the feasibility of an S(_N)1 pathway. sydney.edu.au

The general scheme for nucleophilic substitution is as follows:

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product | Reaction Type |

|---|---|---|

| Hydroxide (OH⁻) | 2-Hydroxyallyl 2-fluoro-2-oxoacetate | S(_N)1 or S(_N)2 |

| Cyanide (CN⁻) | 2-Cyanoallyl 2-fluoro-2-oxoacetate | S(_N)2 |

The choice of solvent and the strength of the nucleophile would be critical in directing the reaction towards a specific mechanism. utexas.edunih.gov

The carbon-carbon double bond in the 2-chloroallyl moiety is a region of high electron density, making it susceptible to electrophilic addition reactions. libretexts.orglibretexts.org Common electrophiles such as halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl) could add across the double bond. libretexts.orgyoutube.comyoutube.comyoutube.com The regioselectivity of the addition of hydrogen halides would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.org However, the presence of the electron-withdrawing ester and chloride groups could influence the electronic distribution in the double bond and affect the regiochemical outcome.

Table 2: Predicted Products of Electrophilic Addition

| Electrophile | Reagent | Predicted Major Product |

|---|---|---|

| Bromine | Br₂ | 2,3-Dibromo-2-chloropropyl 2-fluoro-2-oxoacetate |

The stereochemistry of the addition, particularly with halogens, is often anti, proceeding through a cyclic halonium ion intermediate. youtube.comyoutube.com

The 2-chloroallyl group can also participate in radical reactions. youtube.commdpi.comcmu.edu For instance, under radical conditions, such as those initiated by light or a radical initiator, allylic halogenation could occur. youtube.comyoutube.com This might involve the abstraction of a hydrogen atom from the methyl group, if one were present, or addition of a radical species to the double bond. The presence of the chlorine atom could also influence the course of radical reactions, potentially leading to rearrangement or elimination pathways.

The alkene of the 2-chloroallyl group can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.commasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The reactivity of the this compound as a dienophile would be enhanced by the electron-withdrawing nature of the ester and chloro groups. organic-chemistry.orgmasterorganicchemistry.com

Table 3: Hypothetical Diels-Alder Reaction

| Diene | Dienophile | Product |

|---|

The stereoselectivity of the Diels-Alder reaction, particularly the endo selectivity, would be an important consideration in predicting the structure of the product. organic-chemistry.org

Cascade, Tandem, and Multicomponent Reactions

The multiple reactive sites within this compound make it an ideal candidate for cascade, tandem, or multicomponent reactions. A single set of reaction conditions could potentially trigger a sequence of transformations. For example, a reaction could be initiated by a nucleophilic attack at the allylic chloride, followed by an intramolecular reaction involving the ester or the double bond. Alternatively, a process could begin with an electrophilic addition to the alkene, generating an intermediate that then undergoes a subsequent transformation. The design of such cascade reactions would depend on the careful selection of reagents and conditions to control the sequence of events and achieve the desired molecular complexity in a single operation.

Synergistic Reactivity of Both Functional Groups

The simultaneous presence of a 2-chloroallyl group and a 2-fluoro-2-oxoacetate group within the same molecule suggests the potential for synergistic reactivity, where the two functionalities mutually influence and enhance their chemical behavior. The electron-withdrawing nature of the fluoro-oxoacetate group is expected to significantly impact the reactivity of the allylic system, while the chloroallyl moiety can, in turn, participate in subsequent or concurrent transformations.

The primary mode of interaction would likely involve the electronic influence of the ester group on the allylic double bond and the C-Cl bond. The strong inductive effect of the fluorine and oxygen atoms in the fluoro-oxoacetate group would render the carbonyl carbon highly electrophilic and would also polarize the C-O-C ester linkage. This electronic pull is anticipated to decrease the electron density of the allylic double bond, making it more susceptible to nucleophilic attack.

Furthermore, the allylic chloride itself is a versatile functional group. Allylic halides are known to be excellent substrates for SN2 reactions, with their reactivity often enhanced by the adjacent π-system that stabilizes the transition state. nih.govnih.govresearchgate.net The presence of the electron-withdrawing ester could potentially modulate this reactivity, either by further activating the allylic position towards nucleophilic attack or by influencing the regioselectivity of such attacks.

A key aspect of synergistic reactivity would be the ability of the molecule to act as a bifunctional electrophile. A nucleophile could initially attack the highly electrophilic carbonyl carbon of the fluoro-oxoacetate, followed by an intramolecular reaction involving the chloroallyl group. Conversely, a nucleophile could displace the allylic chloride, and the newly introduced functionality could then interact with the ester group. The specific outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Postulated Synergistic Interactions and Their Potential Outcomes

| Interacting Functional Groups | Postulated Synergistic Effect | Potential Reaction Outcome |

| 2-Fluoro-2-oxoacetate and Allylic C=C | Electron-withdrawing effect of the ester polarizes the double bond. | Enhanced susceptibility to nucleophilic addition or participation in [4+2] cycloadditions as a dienophile. |

| 2-Fluoro-2-oxoacetate and Allylic C-Cl | Inductive effect of the ester activates the allylic position. | Increased rate of SN2 or SN2' reactions with various nucleophiles. |

| Nucleophilic attack at C=O followed by intramolecular reaction | Initial acylation of a nucleophile. | Subsequent intramolecular cyclization via attack on the allylic chloride or the double bond. |

| Nucleophilic attack at C-Cl followed by intramolecular reaction | Initial allylation of a nucleophile. | Subsequent intramolecular reaction with the ester functionality (e.g., lactonization). |

Domino Processes for Complex Molecule Synthesis

The inherent bifunctionality of this compound makes it a prime candidate for initiating domino, or cascade, reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly desirable for their efficiency and atom economy in constructing complex molecular architectures. iupac.orgbaranlab.org

One plausible domino sequence could be initiated by a nucleophilic attack on the allylic chloride. For instance, the reaction with a suitable difunctional nucleophile, such as an amino alcohol or a β-ketoester, could lead to a cascade cyclization. The initial allylation would be followed by an intramolecular attack of the second nucleophilic site onto the electrophilic fluoro-oxoacetate carbonyl, leading to the formation of a heterocyclic ring system.

Table 2: Hypothetical Domino Reaction of this compound with a Nucleophile

| Step | Reactant | Reagent/Condition | Intermediate | Product |

| 1. Allylation | This compound | Nu-Y-H (e.g., amino alcohol) | Nu(Y-H)-CH2-C(=CH2)-O-CO-CO-F | - |

| 2. Cyclization | Intermediate from Step 1 | Base or heat | - | Heterocyclic compound |

Another potential domino process could involve a pericyclic reaction. msu.eduudel.edu The electron-deficient nature of the double bond, due to the adjacent ester, suggests that this compound could act as a dienophile in a Diels-Alder reaction. If the diene partner contains a suitable functional group, the initial cycloaddition could be followed by an intramolecular reaction with either the chloro or the fluoro-oxoacetate group of the original molecule, leading to complex polycyclic structures.

The fluoro-oxoacetate moiety itself can be a trigger for cascade reactions. Upon hydrolysis or alcoholysis, it would generate a highly reactive acid fluoride or ester, which could then participate in further transformations. For example, in the presence of a Lewis acid, the ester could be activated towards a Friedel-Crafts type reaction with an aromatic nucleophile, with the resulting product potentially undergoing further cyclization involving the chloroallyl group.

While these proposed reaction pathways are based on established chemical principles, their experimental validation with this compound is necessary to fully elucidate the rich and complex chemistry of this promising bifunctional building block.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

The inherent reactivity of its functional groups positions 2-Chloroallyl 2-fluoro-2-oxoacetate as a potentially valuable building block in organic synthesis.

Precursor for Diverse Fluorinated Organic Compounds

While no studies specifically document the use of this compound for this purpose, its structure contains both fluorine and a reactive ester group. In principle, the fluoro-oxoacetate portion could be incorporated into larger molecules, and the 2-chloroallyl group offers a handle for further chemical transformations, potentially leading to a variety of fluorinated organic compounds.

Application in Asymmetric Synthesis and Chiral Auxiliary Development

There is no available research demonstrating the use of this compound in asymmetric synthesis or in the development of chiral auxiliaries.

Utility in the Rational Design of Pharmaceutical and Agrochemical Intermediates

The incorporation of fluorine and chlorine atoms into molecules is a common strategy in the development of pharmaceuticals and agrochemicals to enhance properties such as metabolic stability and binding affinity. While the structure of this compound contains these desirable elements, there is no published evidence of its specific application in the design or synthesis of pharmaceutical or agrochemical intermediates.

Applications in Polymer Chemistry and Functional Materials

The presence of a polymerizable allyl group suggests potential applications in materials science.

Monomer in Polymerization Reactions for Novel Materials

The 2-chloroallyl group within the molecule could theoretically participate in polymerization reactions. However, no studies have been found that report the use of this compound as a monomer to create novel polymers or functional materials. A product catalog from one supplier mentions "2-Azidoethyl 2-bromoisobutyrate" as a bifunctional initiator for atom transfer radical polymerization in close proximity to a listing for "this compound," but no direct link or application is described. chemdict.com

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a powerful toolkit for determining the molecular structure and bonding within a molecule. For 2-Chloroallyl 2-fluoro-2-oxoacetate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be essential for a comprehensive characterization.

NMR spectroscopy is a cornerstone of organic chemistry for providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the 2-chloroallyl group. Based on analogous compounds like allyl chloroacetate, the following resonances can be anticipated chemicalbook.com:

A doublet for the two diastereotopic methylene protons adjacent to the ester oxygen (-O-CH₂-).

A multiplet for the vinyl proton (-C(Cl)=CH₂).

Two distinct signals, likely doublets of doublets, for the terminal vinyl protons (=CH₂), which are chemically non-equivalent due to the presence of the chlorine atom.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| -O-CH ₂- | 4.7 - 4.9 | Doublet | ~5-7 |

| -C(Cl)=CH ₂ (trans to Cl) | 5.3 - 5.5 | Doublet of Doublets | J(gem) ~1-2, J(vic) ~1-2 |

| -C(Cl)=CH ₂ (cis to Cl) | 5.5 - 5.7 | Doublet of Doublets | J(gem) ~1-2, J(vic) ~1-2 |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms and the ester functionality.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₂= | 115 - 120 |

| -C (Cl)= | 130 - 135 |

| -O-C H₂- | 65 - 70 |

| C =O (ester) | 155 - 160 (doublet due to J(C-F)) |

| C =O (acyl fluoride) | 158 - 163 (doublet due to J(C-F)) |

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing organofluorine compounds. For this compound, a single resonance is expected for the fluorine atom in the acyl fluoride (B91410) group. The chemical shift of this fluorine will be characteristic of its bonding environment. For comparison, the ¹⁹F NMR chemical shift of fluoroacetic acid in D₂O has been reported spectrabase.com.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -C(=O)F | -70 to -80 | Singlet or Triplet (if coupled to adjacent carbonyl carbon) |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and acyl fluoride functionalities. General ranges for C-X stretching peaks are known to decrease as the mass of the halogen increases spectroscopyonline.com.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (acyl fluoride) | 1850 - 1800 | Strong |

| C=O stretch (ester) | 1760 - 1740 | Strong |

| C=C stretch (alkene) | 1650 - 1630 | Medium |

| C-O stretch (ester) | 1250 - 1100 | Strong |

| C-F stretch | 1100 - 1000 | Strong |

| C-Cl stretch | 850 - 550 | Medium to Strong |

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C and C-Cl stretching vibrations, which may be weak in the IR spectrum. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, an isotopic pattern for the molecular ion and any chlorine-containing fragments would be expected, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement libretexts.orgmetwarebio.com. The presence of the chloroallyl group would likely lead to fragmentation via cleavage of the C-O bond and loss of the chloroallyl radical.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₅H₄ClFO₃. This technique is crucial for distinguishing between compounds with the same nominal mass. The analysis of complex chlorinated compounds often utilizes HRMS to identify various congeners and their transformation products nih.govacs.org.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and conformational dynamics of molecules.

Density Functional Theory (DFT) is a widely used computational method to predict molecular properties. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Predict spectroscopic properties: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze the electronic structure: Investigate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential to understand the molecule's reactivity. DFT studies on related allyl compounds have been used to investigate reaction mechanisms and electronic properties nih.govacs.orgmdpi.comnih.govresearchgate.net.

Predict reactivity: Calculate parameters such as bond dissociation energies and reaction barriers to predict the most likely sites of chemical reaction.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of flexible molecules like this compound. The rotation around the C-O and C-C single bonds allows for multiple conformations.

MD simulations could be used to:

Explore the conformational landscape: Identify the low-energy conformers of the molecule and their relative populations. The conformational analysis of allyl compounds has been a subject of both experimental and computational studies illinois.edunih.govnih.govcwu.edu.

Analyze intramolecular interactions: Understand the non-covalent interactions, such as steric and electrostatic interactions, that govern the conformational preferences.

Simulate dynamic behavior: Observe how the molecule's conformation changes over time in different environments (e.g., in a solvent).

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, offering insights into mechanisms and the fleeting nature of transition states that are often difficult to capture through experimental means alone. However, a comprehensive search of the scientific literature reveals a significant gap in the computational study of this compound. To date, no specific theoretical investigations into the reaction mechanisms or transition states involving this particular compound have been published.

The absence of dedicated computational studies means that key data, such as activation energies, transition state geometries, and reaction pathways for processes like thermal decomposition, nucleophilic substitution, or rearrangement reactions of this compound, remain uncharacterized from a theoretical standpoint.

While computational studies have been conducted on other halogenated organic molecules and fluoroacetates, the unique combination of the 2-chloroallyl and 2-fluoro-2-oxoacetate moieties in the target molecule precludes direct extrapolation of findings from these related but distinct systems. The interplay of the allylic chlorine, the fluorine atom, and the ester functionality would present a unique electronic and steric environment, influencing its reactivity in ways that can only be accurately modeled through specific computational analysis.

Therefore, the elucidation of reaction mechanisms and the characterization of transition states for this compound represent an open area for future research in the field of computational organic chemistry. Such studies would be invaluable for understanding its stability, reactivity, and potential synthetic applications.

Future Research Trajectories and Broader Impact in Chemical Sciences

Exploration of Unconventional Synthetic Pathways

The synthesis of 2-Chloroallyl 2-fluoro-2-oxoacetate is conventionally achieved through the esterification of 2-chloro-2-propen-1-ol (B1199897) with fluoro(oxo)acetic acid or its derivatives. While effective, this approach may be enhanced by exploring more unconventional and efficient synthetic strategies. Future research could focus on novel catalytic systems that minimize waste and improve reaction conditions.

One promising avenue is the development of enzymatic or chemo-enzymatic methods. Lipases, for instance, could be investigated for their potential to catalyze the esterification under mild, solvent-free conditions, thereby aligning with the principles of green chemistry. Another area of exploration lies in the use of microfluidic reactors, which can offer precise control over reaction parameters, leading to higher yields and purity.

Furthermore, the direct fluorination of a precursor molecule, such as allyl chlorooxoacetate, using advanced fluorinating agents could provide an alternative route. nih.gov This would bypass the need to handle potentially hazardous fluoro(oxo)acetic acid and could offer a more streamlined synthetic process. The investigation of continuous flow processes for the synthesis of this compound could also lead to safer and more scalable production methods.

Development of Catalytic Asymmetric Transformations

The presence of a stereogenic center in this compound makes the development of catalytic asymmetric transformations a particularly compelling area of research. The ability to selectively synthesize one enantiomer of this compound would be of significant value, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

A key focus would be on the asymmetric allylic alkylation (AAA) of nucleophiles with this compound as the electrophile. nih.govnih.govresearchgate.net Palladium-catalyzed AAA reactions have been extensively studied and could be adapted for this substrate. nih.gov The development of novel chiral ligands will be crucial to achieving high enantioselectivity. nih.gov Research in this area could draw inspiration from successful asymmetric syntheses of allylic fluorides using iridium catalysts. figshare.com

Moreover, the fluoro-oxoacetate moiety itself could be a target for asymmetric transformations. For example, the development of catalytic methods for the enantioselective reduction of the ketone group could lead to the synthesis of chiral α-hydroxy-α-fluoro esters, which are valuable building blocks in medicinal chemistry.

Integration into Sustainable and Green Chemistry Initiatives

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.orgtandfonline.com The synthesis and application of this compound can be integrated into these initiatives in several ways.

One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. labmanager.com Developing catalytic methods for the synthesis of this compound, as discussed in the previous sections, would significantly improve its environmental footprint by reducing waste and energy consumption. The use of catalysts derived from earth-abundant metals would be a particularly sustainable approach.

Another principle of green chemistry is the design of chemicals with reduced toxicity and enhanced biodegradability. While the toxicological profile of this compound is not yet fully characterized, future research should aim to understand its environmental fate and design derivatives with improved safety profiles. The potential for this compound to be derived from renewable resources could also be explored, further enhancing its green credentials.

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also central to green chemistry. Synthetic routes to this compound should be designed to be as atom-economical as possible.

Potential for Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers exciting possibilities for the development of new materials with tailored properties. rsc.orgnih.gov The unique structural features of this compound make it a promising candidate for use in supramolecular self-assembly. nih.govyoutube.com

The presence of both a fluorine and a chlorine atom provides opportunities for halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined architectures. The strength and directionality of halogen bonds can be tuned by varying the electrostatic potential of the halogen atom, offering a degree of control over the resulting supramolecular structure.

The allyl group can also participate in various non-covalent interactions, including π-π stacking and C-H···π interactions. The interplay of these different interactions could lead to the formation of complex and functional supramolecular assemblies, such as liquid crystals or gels. Furthermore, the ester functionality can participate in hydrogen bonding, adding another layer of control to the self-assembly process. Future research in this area could lead to the development of novel materials with applications in areas such as electronics, sensing, and drug delivery.

Q & A

Q. What are the common synthetic routes for preparing 2-chloroallyl 2-fluoro-2-oxoacetate?

The synthesis typically involves esterification of 2-fluoro-2-oxoacetic acid with 2-chloroallyl alcohol under acidic or coupling conditions. For example, analogous procedures (e.g., allyl 2-(4-chlorophenyl)-2-oxoacetate) utilize glyoxylic acid derivatives and allyl halides in the presence of catalysts like DCC (dicyclohexylcarbodiimide) . Key steps include:

Q. How can researchers safely handle this compound in the laboratory?

Safety protocols include:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential vapor release (similar to chloroacetate esters, which exhibit acute toxicity ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR identifies fluorine environment (δ ~ -120 ppm for 2-fluoro groups). NMR resolves allylic proton splitting patterns (J ≈ 10–12 Hz for chloroallyl groups) .

- FT-IR : Peaks at ~1740 cm (C=O ester), 1250 cm (C-F), and 750 cm (C-Cl) confirm functional groups .

Advanced Research Questions

Q. How do catalytic systems influence the reactivity of this compound in polymerization or oligomerization?

Chromium(III) polycarboxylate catalysts (e.g., trans-K[Cr(CO)(OH)]·3HO) enhance oligomerization efficiency by stabilizing transition states via ligand coordination. Key parameters:

Q. What methodological challenges arise in analyzing the thermal stability of derivatives of this compound?

Thermal gravimetry (TG) and differential scanning calorimetry (DSC) reveal decomposition pathways:

Q. How can computational tools predict viable synthetic routes for modifying the 2-fluoro-2-oxoacetate moiety?

Retrosynthesis algorithms (e.g., AI-driven platforms) prioritize routes based on:

- Reagent compatibility : Fluorine’s electronegativity limits nucleophilic substitutions; DFT calculations assess activation barriers for SN2 vs. radical pathways .

- Byproduct minimization : Machine learning models trained on Reaxys/Pistachio databases predict side reactions (e.g., β-elimination in allyl esters) .

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for oligomerization?

Contradictions in catalyst performance (e.g., Cr(III) vs. V(IV) complexes) may stem from:

- Ligand effects : Bidentate ligands (e.g., dipicolinate) improve stability but reduce activity in polar solvents .

- Replication : Validate conditions (e.g., solvent purity, inert atmosphere) using controlled kinetic studies .

Q. What strategies optimize the selectivity of this compound in nucleophilic substitutions?

- Solvent tuning : Use DMF or THF to stabilize transition states for Cl displacement by amines/thiols .

- Leaving group activation : Silver(I) additives enhance Cl departure in SNAr reactions (e.g., with aryl boronic acids) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Thermal decomposition onset | TG | 150–200°C | |

| NMR shift | 400 MHz NMR | δ -120 to -125 ppm | |

| Ester C=O IR stretch | FT-IR | 1735–1745 cm |

| Catalyst | Oligomer Yield | T (°C) |

|---|---|---|

| Cr(III)-dipicolinate | 85% | 75–80 |

| V(IV)-oxalate | 72% | 65–70 |

| Data derived from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.